Cas no 162583-76-8 (2-(aminomethyl)pent-1-ene)
2-(aminomethyl)pent-1-ene Chemical and Physical Properties
Names and Identifiers
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- 2-(aminomethyl)pent-1-ene
- 162583-76-8
- EN300-1813979
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- Inchi: 1S/C6H13N/c1-3-4-6(2)5-7/h2-5,7H2,1H3
- InChI Key: ZVIOCZGNOYQVMH-UHFFFAOYSA-N
- SMILES: NCC(=C)CCC
Computed Properties
- Exact Mass: 99.104799419g/mol
- Monoisotopic Mass: 99.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 57.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 26Ų
2-(aminomethyl)pent-1-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1813979-1g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1813979-5g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1813979-10g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1813979-0.05g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1813979-0.1g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1813979-0.25g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1813979-0.5g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1813979-1.0g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1813979-2.5g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1813979-5.0g |
2-(aminomethyl)pent-1-ene |
162583-76-8 | 5g |
$3396.0 | 2023-06-01 |
2-(aminomethyl)pent-1-ene Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-(aminomethyl)pent-1-ene
Introduction to 2-(aminomethyl)pent-1-ene (CAS No: 162583-76-8)
2-(aminomethyl)pent-1-ene, with the chemical formula C₆H₁₃N, is a versatile organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This aliphatic amine derivative features a pent-1-ene backbone substituted with an aminomethyl group, making it a valuable intermediate in the synthesis of various biologically active molecules. The compound's unique structural properties enable its application in multiple chemical transformations, including polymerization, functionalization, and drug development.
The CAS number 162583-76-8 provides a unique identifier for this compound, ensuring precise classification and differentiation in scientific literature and industrial applications. Its molecular structure consists of a linear pentane chain with an ethylene double bond at the first carbon and an amine group attached to the second carbon via a methylene bridge. This configuration imparts both reactivity and stability, making it suitable for diverse chemical reactions.
Recent advancements in the field of medicinal chemistry have highlighted the potential of 2-(aminomethyl)pent-1-ene as a building block for novel therapeutic agents. Its bifunctional nature—combining an alkene moiety with an amine group—allows for selective modifications at multiple sites, facilitating the construction of complex molecular architectures. Researchers have leveraged this compound to develop inhibitors targeting enzyme-catalyzed pathways involved in inflammatory diseases and cancer.
In particular, studies have demonstrated its utility in generating peptidomimetics, which mimic the biological activity of natural peptides while exhibiting improved pharmacokinetic profiles. The aminomethyl group serves as a nucleophilic site for coupling reactions, enabling the attachment of various pharmacophores. This has been particularly useful in designing small-molecule drugs that interact with specific protein targets.
The pent-1-ene backbone of 2-(aminomethyl)pent-1-ene also contributes to its role as a precursor in polymer chemistry. Researchers have explored its polymerization under controlled conditions to produce novel polyamides and polyethers with tailored mechanical and thermal properties. These materials find applications in advanced materials science, including biodegradable polymers and high-performance coatings.
From a synthetic chemistry perspective, 2-(aminomethyl)pent-1-ene offers an efficient route to more complex derivatives through various functionalization strategies. For instance, hydrogenation of the double bond can yield pentanamine derivatives, while further substitution reactions can introduce additional functional groups such as carboxylic acids or alcohols. These modifications expand its utility in drug discovery and material science.
The pharmaceutical industry has been particularly interested in exploring the potential of 2-(aminomethyl)pent-1-ene as a scaffold for antiviral and antibacterial agents. Its ability to undergo selective derivatization allows for the creation of compounds that disrupt viral replication mechanisms or bacterial metabolic pathways. Preliminary studies have shown promising results in inhibiting enzymes associated with pathogenic microorganisms.
Moreover, the compound's compatibility with green chemistry principles has made it an attractive choice for sustainable chemical synthesis. Efforts to develop eco-friendly synthetic routes for 2-(aminomethyl)pent-1-ene have focused on minimizing waste generation and reducing energy consumption. These initiatives align with global trends toward environmentally responsible manufacturing practices.
In conclusion, 2-(aminomethyl)pent-1-ene (CAS No: 162583-76-8) represents a multifaceted compound with broad applications across synthetic chemistry, pharmaceutical research, and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for developing novel drugs and advanced materials. As research continues to uncover new methodologies for its utilization, its significance in scientific innovation is expected to grow further.
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